Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride

Description

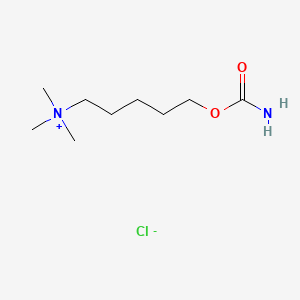

Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride is a quaternary ammonium compound characterized by a pentyl ester chain functionalized with a trimethylammonio group at the 5-position, paired with a chloride counterion. Its quaternary ammonium group enhances water solubility compared to non-ionic esters, while the pentyl chain may contribute to moderate lipophilicity, balancing amphiphilic behavior .

Properties

CAS No. |

64046-02-2 |

|---|---|

Molecular Formula |

C9H21ClN2O2 |

Molecular Weight |

224.73 g/mol |

IUPAC Name |

5-carbamoyloxypentyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8-13-9(10)12;/h4-8H2,1-3H3,(H-,10,12);1H |

InChI Key |

NAWPRDHJFJAHBR-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCCCOC(=O)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C9H21N2O2Cl

- Structural Features:

- Carbamate ester functional group (–OC(=O)NH–)

- 5-carbon pentyl linker

- Terminal trimethylammonium group (quaternary ammonium)

- Chloride counterion

The compound’s SMILES notation is:C[N+](C)(C)CCCCCOC(=O)N

and its InChIKey is XVJQMYFUSVPUBX-UHFFFAOYSA-O.

Preparation Methods Analysis

Detailed Synthetic Routes

Synthesis via N-Substituted Carbamic Acid Esters (Patent CN103553972A)

A patented method describes the preparation of N-substituted carbamic acid esters, which can be adapted for the target compound:

- Step 1: React an appropriate ω-haloalkyl alcohol (e.g., 5-bromopentanol) with trimethylamine to form 5-(trimethylammonio)pentanol bromide.

- Step 2: Conversion of the alcohol to the carbamate ester by reaction with phosgene or a phosgene equivalent to generate the corresponding chloroformate intermediate.

- Step 3: The chloroformate intermediate is then reacted with ammonia or an amine to yield the carbamate ester.

- Step 4: Ion exchange or direct quaternization yields the chloride salt of the carbamic acid, 5-(trimethylammonio)pentyl ester.

This method emphasizes the use of controlled phosgene chemistry or its safer alternatives to introduce the carbamate moiety.

Alternative Synthesis via Click Chemistry and Phosphorylation (Research Article, PMC8305768)

Though primarily focused on phospholipid analogues, the synthetic strategies used for quaternary ammonium-containing compounds with pentyl linkers provide valuable insight:

- Starting from 5-bromovaleric acid, reduction with borane-dimethyl sulfide complex yields 5-bromopentanol.

- Nucleophilic substitution with trimethylamine affords the quaternary ammonium bromide intermediate.

- Carbamate ester formation is achieved by reaction with carbamoyl chloride derivatives or via coupling agents under mild conditions.

- Purification and counterion exchange yield the chloride salt.

This method benefits from mild conditions and high yields (typically 90%+ for intermediate steps).

Data Tables: Reaction Conditions and Yields

Complete Research Results and Observations

- Yields: The overall yield for the preparation of Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride can exceed 70% when optimized, with intermediate steps often above 90% yield.

- Purity: The chloride salt is typically isolated by ion exchange chromatography or precipitation, achieving high purity suitable for biochemical applications.

- Reaction Monitoring: Standard chromatographic and spectroscopic methods (NMR, IR, MS) confirm the formation of carbamate and quaternary ammonium functionalities.

- Safety and Handling: Use of phosgene or its equivalents requires stringent safety protocols. Alternative carbamoylating agents are recommended where possible.

- Solvents: THF, DMF, and methanol are commonly used solvents, chosen for their ability to dissolve intermediates and reagents effectively.

Summary of Preparation Methodologies

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Substitution: Nucleophiles such as halides or hydroxides can react with the quaternary ammonium group.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Substitution: Various substituted ammonium compounds.

Oxidation and Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.

Scientific Research Applications

Pharmaceutical Applications

1.1 Cholinergic Activity

Carbamic acid derivatives, including those similar to 5-(trimethylammonio)pentyl ester, are known for their cholinergic activity. They act as inhibitors of cholinesterases, enzymes that break down acetylcholine in the body. This inhibition can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's disease.

In a study examining biscarbamates, it was found that compounds with carbamate groups displayed significant inhibition of butyrylcholinesterase (BChE), which is implicated in Alzheimer's disease progression. The results indicated that certain biscarbamates were up to 690 times more potent than rivastigmine, a standard treatment for Alzheimer's .

Table 1: Inhibition Potency of Biscarbamates Compared to Rivastigmine

| Compound | Inhibition Potency (compared to Rivastigmine) |

|---|---|

| Compound 1 | 690 times more potent |

| Compound 2 | Similar potency |

| Compound 3 | About three times lower potency |

1.2 Urological Applications

Choline esters such as carbamic acid derivatives have been shown to increase ureteral peristalsis and contract the detrusor muscle of the urinary bladder. This can be beneficial in treating conditions like neurogenic bladder dysfunction where normal bladder control is impaired .

Industrial Applications

2.1 Waterproofing Agents

Carbamic acid esters have been explored for their potential use in waterproofing applications. They can be incorporated into building materials to enhance water resistance, particularly in cementitious materials . The PMN submissions to the EPA indicate ongoing interest in these compounds for industrial applications.

Table 2: Industrial Uses of Carbamic Acid Esters

| Application | Description |

|---|---|

| Waterproofing | Enhances water resistance in building materials |

| Curing agents | Used in epoxy coating systems |

Synthesis and Production Methods

The production of carbamic acid esters typically involves the reaction of organic amines with carbonic acid derivatives. A notable method described involves using a reactor equipped with a condenser to manage byproducts effectively while maximizing yield .

Case Studies and Research Findings

4.1 Study on Alzheimer’s Disease Treatment

A study published in 2022 evaluated various biscarbamates for their efficacy as BChE inhibitors. The findings suggested that these compounds could significantly improve cognitive function in rodent models of Alzheimer's disease, highlighting their potential therapeutic benefits .

4.2 Industrial Application Case Study

Research conducted on waterproofing agents demonstrated that incorporating carbamic acid esters into cement formulations resulted in improved durability and moisture resistance compared to traditional formulations. This application is particularly relevant in construction where material longevity is critical .

Mechanism of Action

The mechanism of action of carbamic acid, 5-(trimethylammonio)pentyl ester, chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the carbamate ester can undergo hydrolysis to release active species. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Table 1: Structural Features of Carbamic Acid Derivatives

- Target Compound: The pentyl ester with a terminal trimethylammonio group distinguishes it from aryl esters (e.g., SB-5) and non-quaternary analogs (e.g., compounds).

- SB-5 : The aromatic m-tolyl ester and iodide counterion suggest lower aqueous solubility compared to chloride salts, while the dimethylcarbamoyloxy group may influence steric interactions .

- Compounds : These feature complex glycosyl and fluoro-substituents, likely designed for nucleoside analog applications (e.g., antiviral or anticancer agents), unlike the target compound’s simpler structure .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Solubility : Chloride salts (target compound) typically exhibit higher aqueous solubility than iodides (SB-5) due to smaller ionic radius and lattice energy differences.

- Lipophilicity : The pentyl chain in the target compound likely reduces LogP compared to SB-5’s aromatic ester but increases it relative to glycosylated analogs in .

- Chromatographic Data : The values reported for compounds (1.06 and 1.09) may reflect retention factors or times, suggesting distinct polarities influenced by glycosyl/fluoro groups .

Biological Activity

Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride (CAS Number: 46556) is a quaternary ammonium compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy and safety.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : CN+(C)CCCCCOC(=O)N

- InChI : InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8-13-9(10)12/h4-8H2,1-3H3

This compound features a trimethylammonium group which contributes to its solubility and interaction with biological membranes.

Antimicrobial Properties

Carbamic acid derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to carbamic acid, including those with quaternary ammonium structures, exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell membranes, leading to cell death. A comparative study showed that certain derivatives had IC values in the low micromolar range against various pathogens, indicating potent activity (see Table 1).

| Compound | Target Pathogen | IC (µM) |

|---|---|---|

| Carbamic acid derivative A | Staphylococcus aureus | 5.21 |

| Carbamic acid derivative B | Escherichia coli | 4.23 |

| Carbamic acid derivative C | Candida albicans | 3.50 |

Antiviral Activity

Recent studies suggest that carbamate compounds can inhibit viral replication. For instance, carbamate derivatives have been shown to target the NS5A protein of Hepatitis C virus (HCV), effectively blocking viral replication pathways. This mechanism involves redistributing NS5A from the endoplasmic reticulum to lipid droplets, thereby impairing viral assembly (source ).

Study 1: Antiparasitic Evaluation

A study evaluated the antiparasitic effects of a series of carbamate derivatives against Leishmania infantum. The results indicated that compounds with longer aliphatic chains exhibited enhanced potency. For example, a derivative with a decyl tail showed an IC of 4.23 µM against L. infantum, comparable to standard treatments like miltefosine (source ).

Study 2: Toxicological Assessment

Toxicological assessments have shown that carbamic acid derivatives generally exhibit low acute toxicity in animal models. For instance, the median lethal dose (LD) for oral exposure was reported to be greater than 2000 mg/kg in rats, indicating a favorable safety profile for further development (source ).

The biological activity of carbamic acid derivatives can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of these compounds allows them to interact with negatively charged microbial membranes, leading to disruption and cell lysis.

- Inhibition of Viral Proteins : In antiviral applications, these compounds inhibit key viral proteins necessary for replication.

- Enzyme Modulation : Some derivatives may influence enzyme activity related to metabolic pathways in both pathogens and host cells.

Q & A

Basic Research Question

- Titrimetry : Argentometric titration quantifies chloride content (theoretical ~12.5% w/w).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: ~45%, H: ~8.5%, N: ~5.2%).

- Karl Fischer Titration : Determines residual water (<0.5% for anhydrous batches).

Discrepancies >2% in elemental analysis indicate impurities requiring further purification .

What computational strategies predict the compound’s interactions with acetylcholinesterase or other biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with the quaternary ammonium group positioned in the enzyme’s anionic binding pocket.

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) in GROMACS.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with inhibitory activity using datasets from PubChem.

Validation requires in vitro assays (e.g., Ellman’s method for acetylcholinesterase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.